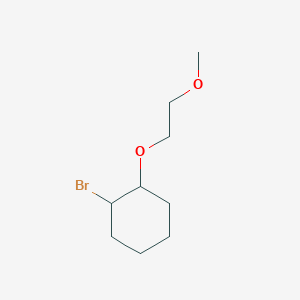

1-Bromo-2-(2-methoxyethoxy)cyclohexane

Description

Significance of Cyclohexane (B81311) Derivatives as Synthetic Chiral Building Blocks

The cyclohexane ring is a prevalent motif in a vast array of natural products and pharmaceutical compounds, prized for its conformationally well-defined, three-dimensional structure. When appropriately functionalized, cyclohexane derivatives become powerful chiral building blocks—enantiomerically pure or enriched starting materials used in the construction of more complex molecules. mdpi.com The use of these "chiral pool" synthons is a highly effective strategy in asymmetric synthesis, allowing for the transfer of existing stereochemical information into a target molecule, thereby controlling its absolute stereochemistry. nih.gov

The stereocontrolled synthesis of cyclohexane rings bearing multiple contiguous stereogenic centers is a significant objective in modern organic chemistry. rsc.org The development of organocatalytic domino and cascade reactions has provided efficient pathways to such complex structures from simple precursors. rsc.orgacs.org These methods enable the creation of highly functionalized cyclohexanes with excellent stereoselectivity, which are invaluable for the total synthesis of natural products like terpenes and steroids. nih.govnih.gov The pharmaceutical industry, in particular, has a high demand for these chiral intermediates, as the biological activity of a drug is often critically dependent on the specific stereochemistry of its components. mdpi.comacs.org

Role of β-Haloethers and Related Compounds in Mechanistic Organic Chemistry

β-Haloethers, and the closely related halohydrins, are compounds containing a halogen and an ether (or alcohol) functional group on adjacent carbon atoms. They are classic substrates for studying a variety of important concepts in mechanistic organic chemistry. masterorganicchemistry.com Their formation, typically via the reaction of an alkene with a halogen in the presence of an alcohol or water, proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion). libretexts.orgstackexchange.comyoutube.com

The involvement of this three-membered ring intermediate has profound stereochemical consequences. The subsequent nucleophilic attack by the solvent (alcohol or water) or a counter-ion occurs via an S(_N)2-like mechanism from the face opposite the halonium ion, resulting in a net anti-addition across the original double bond. masterorganicchemistry.comlibretexts.orgstackexchange.com For example, the bromination of cyclohexene (B86901) in an alcohol solvent exclusively yields the trans-1-bromo-2-alkoxycyclohexane. masterorganicchemistry.comstackexchange.com This stereospecific outcome makes the reaction a reliable method for controlling the relative stereochemistry of two adjacent carbon centers.

Furthermore, the heteroatoms in β-haloethers can play a crucial role in subsequent reactions through "neighboring group participation" (NGP), also known as anchimeric assistance. dalalinstitute.comwikipedia.orgchem-station.com The lone pair of electrons on the ether oxygen can act as an internal nucleophile, displacing a leaving group on the adjacent carbon to form a cyclic oxonium ion intermediate. chem-station.comlibretexts.org This participation can lead to a significant acceleration in reaction rates compared to analogous systems without the participating group and often results in the retention of stereochemistry at the reaction center via a double inversion mechanism. dalalinstitute.comwikipedia.orgchem-station.com

Scope and Context of 1-Bromo-2-(2-methoxyethoxy)cyclohexane within Current Research Paradigms

While specific research literature on this compound is not extensively available, its structure allows for well-founded postulations regarding its synthesis, reactivity, and potential utility within modern organic synthesis. The compound is a β-bromoether derivative of cyclohexane, combining the structural features discussed in the preceding sections.

The most logical synthetic route to this compound would be the electrophilic addition of bromine to cyclohexene in 2-methoxyethanol (B45455) as the solvent. The reaction would proceed via a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the solvent, 2-methoxyethanol, would occur at one of the carbons of the bromonium ion. This attack would follow an S(_N)2 pathway, leading to the opening of the three-membered ring and the formation of the product with a trans relationship between the bromine atom and the 2-methoxyethoxy group. masterorganicchemistry.comlookchem.com The use of N-bromosuccinimide (NBS) in 2-methoxyethanol would be an alternative method for achieving the same transformation, often with milder conditions. researchgate.netorganic-chemistry.org

As a synthetic intermediate, this compound could be employed in various transformations. For instance, treatment with a strong base could induce an E2 elimination reaction to form cyclohexene derivatives. The stereochemical requirement for the E2 mechanism—an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group—would dictate the regiochemical outcome of the elimination. The presence of the bulky ether substituent could also influence the selectivity of this process. Alternatively, the bromine atom could be displaced by a nucleophile in a substitution reaction. In such a reaction, the potential for neighboring group participation from the ether oxygen atoms would be a key mechanistic consideration, potentially influencing both the rate and stereochemical outcome of the substitution. dalalinstitute.comwikipedia.org The flexible di-ether side chain introduces additional complexity and potential for unique reactivity or utility as a ligand or specialized building block.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17BrO2 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

1-bromo-2-(2-methoxyethoxy)cyclohexane |

InChI |

InChI=1S/C9H17BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7H2,1H3 |

InChI Key |

YPROUSCVIHOSSP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1CCCCC1Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Bromo 2 2 Methoxyethoxy Cyclohexane and Analogues

Stereoselective and Regioselective Synthesis of Brominated Cyclohexane (B81311) Scaffolds

Creating the brominated cyclohexane intermediate with the desired orientation is a critical first step. The choice of method depends on the starting material and the required stereochemical outcome.

Direct halogenation and hydrohalogenation of cyclohexene (B86901) and its derivatives are fundamental methods for introducing a bromine atom. masterorganicchemistry.com

Direct Bromination of Cyclohexene: The reaction of cyclohexene with molecular bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. youtube.com The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in a stereospecific anti-addition. youtube.com This process yields trans-1,2-dibromocyclohexane (B146542) exclusively. youtube.com

Hydrohalogenation of Alkenes: The addition of hydrogen halides, such as hydrogen bromide (HBr), to a double bond is a classic electrophilic addition reaction. libretexts.org The mechanism involves the protonation of the alkene's π-bond to form a carbocation intermediate, which is then attacked by the bromide nucleophile. masterorganicchemistry.compressbooks.pub When using an unsymmetrical alkene, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more existing hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. libretexts.orgmedium.com The bromide then attacks this carbocation, determining the regioselectivity of the final product. pressbooks.pub While this method is highly regioselective, it can be prone to carbocation rearrangements. masterorganicchemistry.com

| Method | Substrate | Reagent(s) | Key Intermediate | Product(s) | Selectivity |

| Direct Bromination | Cyclohexene | Br₂ | Cyclic Bromonium Ion | trans-1,2-Dibromocyclohexane | Stereoselective (Anti-addition) |

| Hydrohalogenation | 1-Methylcyclohexene | HBr | Tertiary Carbocation | 1-Bromo-1-methylcyclohexane (Major) | Regioselective (Markovnikov) |

An alternative and highly stereocontrolled route to brominated cyclohexanes involves the ring-opening of cyclic ether precursors, most notably epoxides (oxiranes). libretexts.org Epoxides are three-membered rings with significant ring strain, making them susceptible to nucleophilic attack. chemistrysteps.com

The reaction of a cyclohexane epoxide with a bromide source, such as HBr, is an effective way to generate a trans-bromohydrin (a compound with adjacent bromo and hydroxyl groups). openstax.orglibretexts.org The mechanism is analogous to an SN2 reaction. Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The bromide ion then attacks one of the electrophilic carbons from the backside, forcing the ring to open. chemistrysteps.com This backside attack ensures that the resulting bromo and hydroxyl groups are trans to each other. libretexts.org

The regioselectivity of the ring-opening depends on the reaction conditions:

Acid-Catalyzed Opening: When one of the epoxide carbons is tertiary, nucleophilic attack occurs preferentially at the more substituted carbon, as the transition state has significant SN1-like character. openstax.orglibretexts.org

Base-Catalyzed Opening: Under basic or neutral conditions with a strong nucleophile, the attack occurs at the less sterically hindered carbon, following a typical SN2 pathway. openstax.orgyoutube.com

Achieving enantioselectivity in the introduction of a bromine atom is a significant challenge in modern organic synthesis. This is crucial when the target molecule is chiral and a single enantiomer is desired. Methodologies often rely on the use of chiral catalysts to control the stereochemical outcome of the bromination reaction.

One prominent strategy is the enantioselective bromolactonization of unsaturated carboxylic acids. nih.gov While not a direct bromination of a simple cyclohexane, this reaction creates a stereogenic carbon-bromine bond with high enantioselectivity. In these reactions, a bifunctional catalyst, often derived from a chiral scaffold like BINOL, coordinates with both the carboxylic acid and the brominating agent. This coordination creates a chiral environment that directs the bromine addition to one face of the double bond as the lactone ring closes, resulting in a product with a well-defined absolute stereochemistry at the new C-Br center. nih.gov Such strategies highlight the potential for catalytic systems to induce high levels of enantiocontrol in bromination reactions. rsc.org

Installation of the 2-(2-Methoxyethoxy) Moiety

Once a suitable brominated cyclohexane scaffold, such as trans-2-bromocyclohexanol, is prepared, the final step is the introduction of the 2-(2-methoxyethoxy) group. This is typically accomplished through the formation of an ether linkage.

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com The reaction involves an SN2 mechanism where an alkoxide ion acts as a nucleophile, displacing a halide or another suitable leaving group from an organohalide. wikipedia.orgmasterorganicchemistry.com

To synthesize 1-Bromo-2-(2-methoxyethoxy)cyclohexane, one could start with trans-2-bromocyclohexanol. The synthesis would proceed in two steps:

Deprotonation: The hydroxyl group of the bromocyclohexanol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an electrophile like 2-methoxyethyl chloride or tosylate.

Alternatively, one could start with cyclohexene oxide, perform the ring-opening with 2-methoxyethanol (B45455) to form 2-(2-methoxyethoxy)cyclohexanol, and then convert the hydroxyl group into a good leaving group (like a tosylate) before displacing it with a bromide ion.

To maximize the yield of the desired ether and avoid competing elimination (E2) reactions, the alkyl halide involved should ideally be primary. wikipedia.orgchem-station.com Since 2-methoxyethyl chloride is a primary halide, it is an excellent electrophile for this reaction, minimizing the potential for elimination side products. libretexts.org

| Reaction Pathway | Nucleophile | Electrophile | Product | Comments |

| Route A | trans-2-Bromocyclohexoxide | 2-Methoxyethyl chloride | trans-1-Bromo-2-(2-methoxyethoxy)cyclohexane | Preferred route; uses a primary halide, minimizing E2 elimination. |

| Route B | Sodium 2-methoxyethoxide | trans-1,2-Dibromocyclohexane | trans-1-Bromo-2-(2-methoxyethoxy)cyclohexane + Elimination Products | Not ideal; uses a secondary halide, increasing the likelihood of E2 elimination. |

The Williamson ether synthesis is a specific type of a broader class of reactions known as nucleophilic substitutions. thermofisher.com In this context, the formation of the ether bond is achieved by the displacement of a leaving group on one molecule by a nucleophilic oxygen atom from another. libretexts.org

The reaction to form this compound involves an SN2 mechanism. byjus.com In this bimolecular process, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This concerted mechanism results in an inversion of stereochemistry at the carbon center being attacked. For the synthesis starting from trans-2-bromocyclohexanol, the nucleophilic attack occurs on the primary carbon of the 2-methoxyethyl moiety, so the stereochemistry of the cyclohexane ring is preserved.

The efficiency of the nucleophilic displacement is highly dependent on several factors:

The Nucleophile: The alkoxide of 2-bromocyclohexanol (B1604927) is a potent nucleophile.

The Leaving Group: Halides (Cl⁻, Br⁻, I⁻) and sulfonates (tosylates, mesylates) are excellent leaving groups. byjus.com

The Solvent: Polar aprotic solvents like THF or DMSO are often used to solvate the cation of the alkoxide without hindering the nucleophile, thus accelerating the SN2 reaction. masterorganicchemistry.com

Leveraging Methoxyethoxy Functionality as a Protecting Group

In the intricate field of organic synthesis, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 2-Methoxyethoxymethyl (MEM) ether is a prime example of such a group, frequently employed for the protection of alcohols. total-synthesis.com The "methoxyethoxy" functionality present in this compound can be conceptualized in this role during a synthetic sequence where a precursor alcohol on the cyclohexane ring requires shielding.

The MEM group is classified as an acetal-type protecting group, which imparts significant stability to the hydroxyl group under a wide array of reaction conditions. total-synthesis.com It is resilient against strong bases, organometallic reagents, various reducing and oxidizing agents, and mildly acidic conditions. total-synthesis.com This stability makes it a valuable asset in multi-step syntheses where diverse chemical environments are encountered.

Installation and Cleavage of the MEM Group

The introduction of a MEM group onto an alcohol is typically achieved by reacting the alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl). The reaction is generally performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.org The base facilitates the deprotonation of the alcohol, allowing the resulting alkoxide to attack the electrophilic MEM-Cl. total-synthesis.com

The removal (or deprotection) of the MEM group is what often distinguishes it from other similar protecting groups like the methoxymethyl (MOM) group. While it can be cleaved by Brønsted acids, the MEM group is particularly susceptible to cleavage by Lewis acids, which allows for selective removal under milder conditions. total-synthesis.comwikipedia.org Reagents such as zinc chloride (ZnCl₂) or cerium(III) chloride can be used for this purpose, offering a degree of orthogonality in complex molecules with multiple protecting groups. docsity.comyoutube.com For instance, the deprotection of MEM ethers of allylic, benzylic, and aliphatic alcohols has been shown to proceed efficiently using pyridinium (B92312) p-toluenesulfonate (PPTS) in solvents like 2-butanone (B6335102) or t-butyl alcohol. tandfonline.com

Table 1: Common Reagents for MEM Protection and Deprotection

| Process | Reagent | Base/Co-reagent | Typical Solvent |

|---|---|---|---|

| Protection | 2-Methoxyethoxymethyl chloride (MEM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) |

| Deprotection | Zinc Chloride (ZnCl₂) | - | Water (H₂O) |

| Deprotection | Pyridinium p-toluenesulfonate (PPTS) | - | 2-Butanone or t-Butyl Alcohol |

| Deprotection | Various Lewis or Brønsted Acids | - | Varies |

Multistep Reaction Sequence Design and Optimization

The synthesis of a specific, highly functionalized molecule like this compound is rarely a single-step affair. It requires the careful design and optimization of a multistep reaction sequence. sigmaaldrich.com The primary goal is to construct the target molecule from simple, commercially available starting materials in the most efficient manner, maximizing yield and purity while minimizing cost and waste. sigmaaldrich.com

A common strategy in designing such sequences is retrosynthetic analysis . This involves mentally deconstructing the target molecule into simpler precursor molecules, known as synthons, which in turn correspond to commercially available reagents. youtube.com For a 1,2-disubstituted cyclohexane, a retrosynthetic approach might involve cleaving the C-Br or C-O bond to reveal a simpler cyclohexanol (B46403) or cyclohexene precursor.

Key Considerations in Sequence Design:

Stereochemistry: The cyclohexane ring is a three-dimensional structure with distinct stereochemical possibilities (e.g., cis/trans isomers). Each step in the synthesis must be designed to control the relative and absolute stereochemistry of the functional groups. Methods for creating polysubstituted cyclohexanes often focus on achieving high diastereoselectivity. nsf.gov

Functional Group Compatibility: The reagents used in one step must not adversely affect functional groups present elsewhere in the molecule. This is where protecting groups, as discussed in the previous section, become critical.

Domino and One-Pot Reactions: Modern synthetic chemistry emphasizes efficiency through cascade or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. One-pot procedures, which combine sequential reactions in the same flask, also significantly improve efficiency. nih.govrsc.org For example, highly functionalized cyclohexanes can be accessed with excellent stereoselectivity through one-pot Michael-Michael-1,2-addition sequences. nih.govrsc.org

Optimization in Practice:

Once a potential synthetic route is designed, it must be optimized. This is an empirical process where reaction conditions are systematically varied to find the ideal parameters. sigmaaldrich.com For instance, in the synthesis of substituted cyclohexanones, a study might compare various bases and phase-transfer catalysts to identify the combination that provides the highest yield and diastereoselectivity. beilstein-journals.org The choice of solvent, temperature, and reagent stoichiometry are all critical variables that are fine-tuned during the optimization phase. researchgate.net

Catalytic Approaches in the Synthesis of Related Haloethers and Cyclohexane Derivatives

Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions that are faster, more selective, and more sustainable than their stoichiometric counterparts. The synthesis of haloethers and functionalized cyclohexanes benefits immensely from a variety of catalytic approaches.

Catalytic Hydrogenation for Cyclohexane Synthesis:

One of the most fundamental ways to produce a cyclohexane ring is through the catalytic hydrogenation of an aromatic precursor. rsc.org This reaction involves the addition of hydrogen across the double bonds of a benzene (B151609) ring, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium (Rh). The choice of catalyst and reaction conditions can influence the stereochemical outcome when substituted benzenes are used. For instance, rhodium nanoparticles have been utilized for the hydrogenation of various aromatic ketones to yield cyclohexane derivatives. mdpi.com

Catalytic Halogenation:

The introduction of a halogen onto a molecule can be achieved via catalytic methods that are often milder and more selective than traditional halogenation reactions. While the direct catalytic bromoetherification of cyclohexene is a complex transformation, related catalytic halogenations are well-established. Electrophilic aromatic halogenation, for example, traditionally uses Lewis acids as activators. More advanced systems employ Lewis base catalysts, such as carborane-based catalysts, which can activate N-halosuccinimides for the halogenation of aromatic systems under mild conditions. chemrxiv.org Such strategies can be adapted for the halogenation of alkenes, which is a key step in forming a brominated cyclohexane intermediate.

Phase-Transfer Catalysis:

Many synthetic transformations involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). Phase-transfer catalysis (PTC) facilitates the reaction by using a catalyst (like a quaternary ammonium (B1175870) salt) to transport one reactant across the phase boundary to react with the other. This technique is valuable in the synthesis of complex organic molecules, including substituted cyclohexanes, by enabling reactions between reagents of differing solubilities under mild conditions. beilstein-journals.org

The table below summarizes some catalytic approaches relevant to the synthesis of functionalized cyclohexanes.

Table 2: Examples of Catalytic Methods in Cyclohexane Synthesis

| Reaction Type | Catalyst Type | Example Catalyst | Substrate Class | Product Class |

|---|---|---|---|---|

| Hydrogenation | Transition Metal | Rhodium Nanoparticles | Aromatic Ketones | Cyclohexane Derivatives |

| Hydrogenation | Transition Metal | Palladium on Carbon (Pd/C) | Arenes | Cyclohexanes |

| Halogenation | Lewis Base | Carborane-based Catalysts | Aromatics/Alkenes | Halo-organics |

| Conjugate Addition | Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Curcumins, Arylidenemalonates | Substituted Cyclohexanones |

| Asymmetric Transfer Hydrogenation | Transition Metal Complex | Bifunctional Ruthenium Catalysts | Cyclohexenones | Chiral Cyclohexanols |

These catalytic methods represent powerful tools for constructing and functionalizing the cyclohexane core, providing the chemo-, regio-, and stereoselectivity required for the synthesis of complex target molecules like this compound. mdpi.com

Elucidation of Stereochemical Configuration and Conformational Dynamics of 1 Bromo 2 2 Methoxyethoxy Cyclohexane

Configurational Isomerism: Enantiomers and Diastereomers

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org In the case of 1-Bromo-2-(2-methoxyethoxy)cyclohexane, the presence of two stereogenic centers at positions C1 and C2 gives rise to this type of isomerism. A stereogenic center is a carbon atom attached to four different groups, which makes the molecule chiral. sydney.edu.auyoutube.com

Since the substituents on the two chiral carbons (a bromine atom and a 2-methoxyethoxy group) are different, the molecule is asymmetric. spcmc.ac.in The maximum number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. youtube.com For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. spcmc.ac.in

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. sydney.edu.aumvpsvktcollege.ac.in The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in

These isomers are categorized as cis and trans, which describe the relative orientation of the two substituents on the cyclohexane (B81311) ring. mvpsvktcollege.ac.in

Trans Isomers : The bromine and 2-methoxyethoxy groups are on opposite sides of the ring. This configuration corresponds to the (1R, 2R) and (1S, 2S) stereoisomers. These two isomers are enantiomers of each other.

Cis Isomers : The bromine and 2-methoxyethoxy groups are on the same side of the ring. This configuration corresponds to the (1R, 2S) and (1S, 2R) stereoisomers. These two isomers also form an enantiomeric pair.

The relationship between any cis isomer and any trans isomer is diastereomeric.

Interactive Table: Stereoisomers of this compound

| Configuration | Stereoisomer | Relationship to (1R, 2R) |

| Trans | (1R, 2R) | Identity |

| Trans | (1S, 2S) | Enantiomer |

| Cis | (1R, 2S) | Diastereomer |

| Cis | (1S, 2R) | Diastereomer |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar; it adopts a puckered chair conformation to minimize angular and torsional strain. This chair conformation is dynamic, undergoing a process known as ring inversion or chair flipping. mvpsvktcollege.ac.in

During a chair flip, all axial bonds become equatorial, and all equatorial bonds become axial. mvpsvktcollege.ac.in This inversion is a rapid equilibrium process, but the two chair conformers are often not equal in energy, especially in substituted cyclohexanes.

Cis Isomers : For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position. The ring flip converts this (a,e) conformation into an (e,a) conformation. libretexts.org In the case of cis-1-Bromo-2-(2-methoxyethoxy)cyclohexane, the two chair conformers are not energetically equivalent due to the different sizes of the substituents.

Trans Isomers : For a trans-1,2-disubstituted cyclohexane, the two substituents can either both be axial (diaxial or a,a) or both be equatorial (diequatorial or e,e). libretexts.org The ring flip interconverts the diaxial and diequatorial conformers. These two conformations have a significant difference in energy.

The relative stability of different chair conformers is determined primarily by steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on carbons 3 and 5 relative to it. To minimize these interactions, larger, bulkier substituents preferentially occupy the more spacious equatorial position. libretexts.org

In this compound, the 2-methoxyethoxy group is considerably bulkier than the bromine atom.

Trans Isomer : The equilibrium for the trans isomer lies overwhelmingly toward the diequatorial (e,e) conformer. The diaxial (a,a) conformer would suffer from severe 1,3-diaxial interactions involving both the bromine and the much larger 2-methoxyethoxy group, making it highly unstable. libretexts.org

Cis Isomer : The equilibrium for the cis isomer will favor the conformer where the larger 2-methoxyethoxy group is in the equatorial position and the smaller bromine atom is in the axial position. While the axial bromine introduces some steric strain, it is less destabilizing than the strain that would result from placing the bulky 2-methoxyethoxy group in an axial position.

Interactive Table: Conformational Preferences and Stability

| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Primary Reason |

| Trans | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial | Avoidance of severe 1,3-diaxial interactions for both groups. libretexts.org |

| Cis | (Br-axial, OR-equatorial) | (Br-equatorial, OR-axial) | (Br-axial, OR-equatorial) | The bulkier 2-methoxyethoxy (OR) group avoids the axial position. libretexts.org |

Beyond simple sterics, more subtle electronic effects can influence conformational preferences.

Gauche Effect : In a 1,2-disubstituted system, the relationship between the two substituents in both the cis (a,e) and the trans (e,e) conformations is gauche (a dihedral angle of approximately 60°). In the highly unstable trans-diaxial (a,a) conformation, the relationship is anti (180°). The stability of the gauche arrangement in the diequatorial conformer is a key feature of 1,2-disubstituted cyclohexanes. libretexts.org

Anomeric Effect : The anomeric effect typically refers to the preference for an axial conformation of an electronegative substituent at the anomeric carbon in a pyranose ring. A generalized or "exo-anomeric" effect can be considered in cyclohexyl systems where electrostatic interactions between polar bonds influence stability. The C-Br and C-O bonds are both polarized. Dipole-dipole interactions may play a role in the relative energies of the conformers, although these effects are generally considered secondary to the dominant steric factors in this type of molecule.

Stereoelectronic Effects Governing Stability and Reactivity

Stereoelectronic effects are effects on molecular geometry, stability, and reactivity that arise from the spatial arrangement of orbitals.

Stability: As established in the conformational analysis, the most stable isomer is the trans isomer, which can adopt a low-energy diequatorial conformation. The cis isomer is inherently less stable because it must always have one substituent in the sterically more demanding axial position.

Reactivity: The conformation of the cyclohexane ring has a profound impact on its reactivity, particularly in elimination reactions such as the E2 reaction. The E2 mechanism has a strict stereochemical requirement: the leaving group and a proton on an adjacent carbon must be in an anti-periplanar arrangement, meaning they are in the same plane and oriented at a 180° dihedral angle. In a cyclohexane system, this is achieved only when both the leaving group (bromine) and the adjacent proton are in axial positions. libretexts.org

Trans Isomer Reactivity : The most stable conformer of the trans isomer has both the bromine and the adjacent hydrogens in equatorial positions. For an E2 reaction to occur, the molecule must undergo a ring flip to the highly unstable diaxial conformer. This high energy barrier for adopting the reactive conformation means that the trans isomer will undergo E2 elimination very slowly, if at all. libretexts.org

Cis Isomer Reactivity : The cis isomer exists as an equilibrium of two chair conformers. The more stable conformer places the bromine atom in the axial position to accommodate the larger 2-methoxyethoxy group equatorially. This conformer is already suitably arranged for an E2 reaction, as the axial bromine is anti-periplanar to axial hydrogens on both adjacent carbons (C2 and C6). Therefore, the cis isomer is expected to undergo E2 elimination much more readily than the trans isomer. libretexts.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Elimination Reactions Leading to Olefinic Products

In the presence of a base, 1-Bromo-2-(2-methoxyethoxy)cyclohexane can undergo elimination reactions to form alkenes. These reactions involve the removal of the bromine atom from C1 and a hydrogen atom from an adjacent carbon (a β-hydrogen).

Like substitution, elimination can occur via unimolecular (E1) or bimolecular (E2) pathways.

E2 Mechanism: This is a concerted, one-step reaction where the base removes a β-hydrogen at the same time as the C=C double bond is formed and the bromide leaves. The rate depends on the concentration of both the substrate and the base. masterorganicchemistry.com

E1 Mechanism: This is a two-step process that begins with the same carbocation formation step as the S_N1 reaction. masterorganicchemistry.com A weak base then removes a β-hydrogen from the carbocation to form the alkene. masterorganicchemistry.com The rate is dependent only on the substrate concentration. masterorganicchemistry.com

The regioselectivity of these reactions determines which of the possible alkene isomers is the major product.

Zaitsev's Rule: This rule predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. chemistrysteps.comlibretexts.org E1 reactions almost always follow Zaitsev's rule. orgoreview.comchemistrysteps.com E2 reactions also tend to follow Zaitsev's rule, especially when a small, strong base (e.g., sodium ethoxide) is used. chemistrysteps.comlibretexts.org

Hofmann Rule: This rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.com This outcome is often observed in E2 reactions when a sterically bulky base (e.g., potassium tert-butoxide) is used. chemistrysteps.com The bulky base preferentially removes the more sterically accessible proton from the less hindered β-carbon. masterorganicchemistry.com

The E1 reaction is not stereospecific because it proceeds through a planar carbocation. numberanalytics.com In contrast, the E2 reaction is stereospecific and has a strict geometric requirement.

The E2 mechanism requires a specific alignment of the β-hydrogen and the leaving group; they must be in an anti-periplanar conformation (a dihedral angle of 180°). chemistrysteps.commasterorganicchemistry.com In a cyclohexane (B81311) system, this translates to a requirement that both the β-hydrogen and the bromine leaving group must occupy axial positions for the elimination to occur. chemistrysteps.comlibretexts.org

This stereoelectronic constraint can override Zaitsev's rule in determining the reaction's outcome. libretexts.org If the β-hydrogen on the more substituted carbon cannot achieve an axial position simultaneously with the axial bromine, elimination will not occur from that position. Instead, the base will remove an axial β-hydrogen from the neighboring carbon, even if it leads to the less substituted Hofmann product. chemistrysteps.comvedantu.com The conformational flexibility of the cyclohexane ring and the energetic cost of placing bulky substituents in axial positions are therefore critical factors in predicting the products of E2 reactions. libretexts.orglibretexts.org

Competing Substitution vs. Elimination Pathways

The reaction of this compound with a nucleophile or base can proceed through either substitution (S(_N)1 or S(_N)2) or elimination (E1 or E2) pathways. The outcome is highly dependent on the nature of the reagent, the solvent, and the stereochemistry of the substrate, particularly the conformation of the cyclohexane ring.

For an E2 elimination to occur, a strict stereochemical requirement must be met: the hydrogen atom to be abstracted and the bromine leaving group must be in an anti-periplanar (diaxial) conformation. chemistrysteps.comvaia.comlibretexts.org This conformational requirement significantly influences the regioselectivity of the elimination. In the case of the trans-isomer of a 1-bromo-2-substituted cyclohexane, for the bromine to be in the required axial position for an E2 reaction, the adjacent substituent is also forced into an axial position, which can be energetically unfavorable, potentially slowing down the reaction rate compared to the cis-isomer. libretexts.org

The choice between substitution and elimination is also dictated by the nature of the attacking species. Strong, sterically hindered bases favor elimination, whereas strong, unhindered nucleophiles tend to promote S(_N)2 substitution. vaia.com Weak nucleophiles/bases under solvolytic conditions might favor S(_N)1 and E1 pathways, which proceed through a carbocation intermediate.

The presence of the neighboring ether group can also influence the reaction outcome. The oxygen atom's lone pairs can participate in the reaction, a phenomenon known as neighboring group participation, which can accelerate substitution reactions and influence the stereochemistry of the product.

Table 1: Predicted Major Products under Various Reaction Conditions

| Reactant Isomer | Reagent | Conditions | Predominant Pathway | Major Product(s) |

| trans-1-Bromo-2-(2-methoxyethoxy)cyclohexane | Sodium Ethoxide in Ethanol | Strong, unhindered base | E2 | 3-(2-Methoxyethoxy)cyclohex-1-ene |

| cis-1-Bromo-2-(2-methoxyethoxy)cyclohexane | Sodium Ethoxide in Ethanol | Strong, unhindered base | E2 | 1-(2-Methoxyethoxy)cyclohex-1-ene |

| trans-1-Bromo-2-(2-methoxyethoxy)cyclohexane | Sodium Iodide in Acetone | Strong nucleophile, aprotic solvent | S(_N)2 | cis-1-Iodo-2-(2-methoxyethoxy)cyclohexane |

| trans-1-Bromo-2-(2-methoxyethoxy)cyclohexane | Methanol, heat | Weak nucleophile/base | S(_N)1 / E1 | Mixture of substitution and elimination products |

Note: The product predictions are based on established principles of cyclohexane reactivity and are illustrative.

Reactivity of the 2-(2-Methoxyethoxy) Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

The cleavage of ethers by strong acids, such as HBr or HI, typically proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol). nih.gov Following protonation, the reaction can follow either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether.

In the case of the 2-(2-methoxyethoxy) group, there are two ether oxygen atoms that can be protonated. Cleavage can occur at either the bond between the cyclohexyl ring and the ether oxygen or within the methoxyethoxy side chain.

Cleavage via S(_N)2: If the cleavage occurs at the primary carbon of the ethoxy group, a halide ion will attack this less sterically hindered carbon, leading to the formation of 2-bromo-1-(2-methoxyethoxy)cyclohexane and ethanol.

Cleavage via S(_N)1: If a stable carbocation can be formed, the reaction may proceed through an S(_N)1 mechanism. However, the formation of a primary carbocation within the methoxyethoxy chain is unlikely.

The reaction with excess hydrohalic acid at high temperatures can lead to the complete cleavage of the ether, ultimately yielding 1,2-dibromocyclohexane (B1204518) and other bromoalkanes.

Rearrangement Reactions and Fragmentations

Rearrangement reactions often occur in reactions that proceed through a carbocation intermediate, such as S(_N)1 and E1 reactions. For this compound, the formation of a carbocation at the C-1 position upon departure of the bromide could potentially lead to hydride shifts, resulting in a more stable carbocation if possible. However, in a cyclohexane system, such rearrangements are often constrained by the ring structure.

Neighboring group participation by the ether oxygen could lead to the formation of a cyclic oxonium ion intermediate. Attack of a nucleophile on this intermediate could result in a product with retention of stereochemistry or a rearranged product, depending on which carbon of the oxonium ion is attacked.

Fragmentation reactions are less common for this type of structure under typical substitution/elimination conditions. However, under specific conditions, such as mass spectrometry, fragmentation would be expected to occur, likely involving the cleavage of the C-Br bond and fragmentation of the ether side chain.

Advanced Spectroscopic Characterization Techniques for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Bromo-2-(2-methoxyethoxy)cyclohexane, both ¹H and ¹³C NMR would provide fundamental information about the connectivity and chemical environment of each atom.

The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The substituents, a bromine atom and a 2-methoxyethoxy group, can be in either axial or equatorial positions. This leads to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers.

Coupling Constants (J-values): The relative stereochemistry of the substituents on the cyclohexane ring can be determined by analyzing the proton-proton coupling constants (³JHH). The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

Trans-isomer: In a trans-1,2-disubstituted cyclohexane, the substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformation is generally more stable. In this conformation, the protons attached to the carbons bearing the substituents (H-1 and H-2) would both be axial. The coupling between two adjacent axial protons (axial-axial coupling, ³J_ax-ax) is typically large, in the range of 8-13 Hz. An axial-equatorial (³J_ax-eq) or equatorial-equatorial (³J_eq-eq) coupling would be much smaller (2-5 Hz).

Cis-isomer: In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial (a,e). This results in axial-equatorial and equatorial-equatorial couplings for the H-1 and H-2 protons, leading to smaller coupling constants.

A hypothetical data table for the expected coupling constants for the methine protons in the diequatorial trans-isomer is presented below.

| Interacting Protons | Expected Coupling Constant (Hz) | Dihedral Angle Dependence |

| H-C1(axial) - H-C2(axial) | 8 - 13 | ~180° |

| H-C1(axial) - H-C6(equatorial) | 2 - 5 | ~60° |

| H-C1(axial) - H-C6(axial) | 8 - 13 | ~180° |

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å). This is particularly useful for determining stereochemistry.

For the cis-isomer, a NOESY experiment would show a cross-peak between the axial proton at C-1 and the equatorial proton at C-2, as they are on the same face of the ring and thus in close proximity.

For the trans-diaxial isomer, the axial protons at C-1 and C-2 would show NOE correlations to the other axial protons on the same side of the ring (e.g., at C-3, C-5 and C-4, C-6 respectively).

Cyclohexane and its derivatives undergo a rapid "ring-flip" between two chair conformations at room temperature. This conformational exchange can be studied using dynamic NMR spectroscopy by varying the temperature.

At room temperature, the rate of ring-flipping is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this exchange slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. Upon further cooling, below the coalescence temperature, the exchange becomes slow enough that separate signals for the axial and equatorial protons of a single conformer can be observed.

By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process. This would provide valuable insight into the conformational dynamics of this compound.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination (if applicable)

This compound is a chiral molecule and can exist as enantiomers. If a synthesis of this compound is stereoselective, the resulting product may have an excess of one enantiomer over the other. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The magnitude of the signal is proportional to the enantiomeric excess (ee) of the sample. Therefore, if an enantiomerically enriched sample of this compound were available, ECD or ORD could be used to determine its optical purity.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₉H₁₇BrO₂), the expected molecular ion peak ([M]⁺) would be observed. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. These peaks would be separated by 2 m/z units.

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve:

Loss of the bromine atom.

Cleavage of the ether linkage.

Fragmentation of the cyclohexane ring.

A hypothetical table of expected mass spectral fragments is shown below.

| m/z | Possible Fragment |

| 236/238 | [C₉H₁₇BrO₂]⁺ (Molecular Ion) |

| 157 | [M - Br]⁺ |

| 89 | [CH₂OCH₂CH₂OCH₃]⁺ |

| 81 | [C₆H₉]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, which causes vibrations of the chemical bonds. Key expected absorption bands for this compound would include:

C-H stretching vibrations of the cyclohexane and methoxyethoxy groups (around 2850-3000 cm⁻¹).

C-O stretching vibrations of the ether linkages (strong bands in the region of 1050-1150 cm⁻¹).

C-Br stretching vibration (typically in the fingerprint region, 500-650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While C-O bonds show weak Raman signals, the C-Br bond would be expected to show a more prominent signal.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Signal |

| C-H (sp³) | 2850 - 3000 | Strong |

| C-O (Ether) | 1050 - 1150 | Weak |

| C-Br | 500 - 650 | Strong |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

No specific data is available in the reviewed literature for DFT calculations on 1-Bromo-2-(2-methoxyethoxy)cyclohexane.

Detailed conformational energy landscapes for this compound have not been published.

Quantitative data on the relative stabilities of the stereoisomers of this compound are not present in the current body of scientific literature.

Transition State Modeling for Reaction Pathways and Activation Barriers

There are no specific studies on transition state modeling for the reaction pathways and activation barriers of this compound.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics simulations specifically investigating the conformational fluxionality of this compound have not been reported.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is no available research that predicts the spectroscopic parameters of this compound and validates them with experimental data.

Strategic Applications of 1 Bromo 2 2 Methoxyethoxy Cyclohexane in Complex Chemical Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

1-Bromo-2-(2-methoxyethoxy)cyclohexane is poised to be a highly useful building block in organic synthesis due to the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for nucleophilic substitution and organometallic reactions, while the ether group can be cleaved under specific acidic conditions or can influence the stereochemical outcome of nearby reactions.

The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. This includes, but is not limited to, azides, cyanides, and thiols, thereby providing access to a diverse array of substituted cyclohexanes. Furthermore, the bromine atom facilitates the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then be used to form new carbon-carbon bonds. vaia.com

The methoxyethoxy group, while generally stable, can be cleaved under strongly acidic conditions, revealing a hydroxyl group. openstax.orglibretexts.org This unmasking of a reactive functional group at a later stage in a synthetic sequence is a valuable tactic in the construction of complex molecules.

Table 1: Illustrative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1-Azido-2-(2-methoxyethoxy)cyclohexane |

| Cyanide | Sodium Cyanide (NaCN) | 2-(2-methoxyethoxy)cyclohexanenitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2-(2-methoxyethoxy)cyclohexane |

Table 2: Formation and Reaction of Organometallic Intermediates

| Reagent | Intermediate | Subsequent Reaction | Product |

|---|---|---|---|

| Magnesium (Mg) | Grignard Reagent | Reaction with Acetone | 2-(2-(2-methoxyethoxy)cyclohexyl)propan-2-ol |

Stereocontrolled Synthesis of Substituted Cyclohexanes and Polycyclic Systems

The stereochemistry of the cyclohexane (B81311) ring in this compound is a critical factor in its application for stereocontrolled synthesis. The chair conformation of the cyclohexane ring will dictate the trajectory of incoming reagents, and the existing stereocenters at the C1 and C2 positions will influence the stereochemical outcome of reactions at these and adjacent positions. libretexts.org

In its most stable chair conformation, bulky substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric hindrance. libretexts.org This conformational preference can be exploited to achieve high levels of stereoselectivity in substitution reactions. For instance, in an SN2 reaction, the nucleophile will attack from the side opposite to the leaving group, leading to an inversion of stereochemistry. lumenlearning.com The stereochemical relationship between the bromo and methoxyethoxy groups (cis or trans) will therefore be a key determinant of the product's stereochemistry.

The presence of the ether oxygen can also direct the stereochemical course of certain reactions through chelation control with a suitable metal catalyst, leading to the formation of specific diastereomers. This directing effect is a powerful tool in the synthesis of complex polycyclic systems where precise control of stereochemistry is paramount.

Role in the Preparation of Scaffolds with Unique Structural Motifs

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of scaffolds with unique structural motifs, including bicyclic and spirocyclic systems. Intramolecular reactions, where one part of the molecule reacts with another, can be designed to construct these complex architectures.

For example, if the methoxyethoxy side chain is modified to contain a nucleophilic group, an intramolecular substitution reaction with the bromo-substituted carbon can lead to the formation of a fused or bridged ring system. The length and nature of the tether connecting the nucleophile to the cyclohexane ring will determine the size and geometry of the newly formed ring.

Furthermore, the generation of a reactive intermediate, such as a carbene or a radical, on the side chain could initiate an intramolecular C-H insertion or addition reaction with the cyclohexane ring, providing access to intricate polycyclic frameworks. researchgate.net

Precursor for Further Functionalization and Derivatization

This compound serves as a valuable precursor for a wide range of derivatives. The bromine atom can be transformed into a multitude of other functional groups through established chemical methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be employed to introduce aryl, vinyl, or other organic fragments at the C1 position. researchgate.net

The ether linkage also presents opportunities for derivatization. Cleavage of the ether would yield a 1,2-halohydrin, a versatile intermediate in its own right. The resulting hydroxyl group can be oxidized to a ketone or further functionalized in numerous ways.

The ability to selectively manipulate either the bromo or the ether functionality allows for a stepwise and controlled elaboration of the cyclohexane core, making this compound a strategic starting point for the synthesis of a diverse library of complex molecules.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bromine to Aryl group |

| Heck Reaction | Alkene, Pd catalyst, base | Bromine to Vinyl group |

| Ether Cleavage | HBr or HI | Methoxyethoxy group to Hydroxyl group |

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to minimize environmental impact and enhance safety. For a molecule like 1-Bromo-2-(2-methoxyethoxy)cyclohexane, future research in green synthesis could focus on several key areas. Traditional methods for the synthesis of such halo-ethers often involve the use of hazardous reagents and generate significant waste. Green alternatives would seek to address these limitations.

One promising direction is the development of catalytic systems that utilize safer and more environmentally benign brominating agents. For instance, moving away from elemental bromine to alternatives like N-bromosuccinimide (NBS) in aqueous media can reduce hazards. Furthermore, the use of catalytic amounts of activators, potentially heterogeneous catalysts that can be easily recovered and reused, would align with green chemistry principles.

Table 1: Comparison of Traditional vs. Green Approaches for Halo-ether Synthesis

| Feature | Traditional Approach | Potential Green Approach |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) in water, catalytic HBr with an oxidant |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Water, supercritical CO₂, bio-solvents |

| Catalyst | Stoichiometric acid promoters | Recyclable solid acid catalysts, biocatalysts |

| Process | Multi-step with isolation of intermediates | One-pot tandem or cascade reactions |

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity, often under mild reaction conditions. For this compound, both its synthesis and further transformations could be amenable to chemoenzymatic and biocatalytic approaches.

For the synthesis, enzymes such as halohydrin dehalogenases could be explored for the stereoselective introduction of the bromo and hydroxyl groups, which can then be etherified. This would provide a route to enantiomerically pure forms of the compound, which are often crucial for applications in pharmaceuticals and materials science.

In terms of transformations, enzymes like dehalogenases could be employed for the selective removal of the bromine atom, leading to the corresponding alcohol or alkene. Lipases could be used for the enantioselective hydrolysis of the ether linkage if a related ester precursor is used. The integration of enzymatic steps with traditional chemical synthesis can lead to more efficient and sustainable routes to complex molecules derived from this compound.

A hypothetical chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of a precursor alcohol, followed by a chemical step to introduce the bromo and methoxyethoxy groups, thereby achieving a high enantiomeric excess in the final product.

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The reactivity of this compound is largely dictated by the interplay between the bromine atom and the ether linkage on the cyclohexane (B81311) scaffold. Future research is expected to uncover novel reactivity patterns and develop new catalytic cycles that exploit these features.

For instance, the bromine atom can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The development of new catalysts that are effective for these transformations on a saturated cyclohexane ring would be a significant advancement.

The vicinal arrangement of the bromo and methoxyethoxy groups could also lead to interesting neighboring group participation effects, influencing the stereochemical outcome of nucleophilic substitution reactions. Furthermore, under specific conditions, elimination reactions could be controlled to selectively form different isomeric cyclohexene (B86901) derivatives. The regioselectivity of such eliminations can be influenced by the choice of base and reaction conditions, a topic ripe for further investigation. reddit.com

Catalytic cycles that involve the oxidative addition of a metal catalyst to the C-Br bond, followed by subsequent functionalization, are a cornerstone of modern organic synthesis. Designing catalysts that can operate efficiently at lower temperatures and with lower catalyst loadings for substrates like this compound would be a key research goal.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. mdpi.comuc.ptresearchgate.net The synthesis and transformation of this compound are well-suited for integration with flow chemistry platforms.

A continuous flow process for the synthesis could involve the sequential mixing of cyclohexene, a brominating agent, and 2-methoxyethanol (B45455) in a microreactor. mdpi.com This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The inherent safety benefits of flow chemistry are particularly relevant when working with hazardous reagents like bromine.

Furthermore, multi-step syntheses starting from this compound could be streamlined by connecting multiple flow reactors in series. uc.pt For example, a flow setup could be designed for a coupling reaction followed by an in-line purification step, eliminating the need for manual isolation and purification of intermediates.

Automated synthesis platforms, which combine robotics with flow chemistry, could be used to rapidly explore a wide range of reaction conditions or to synthesize a library of derivatives of this compound for screening in various applications. soci.org

Table 2: Potential Parameters for Optimization in a Flow Synthesis of this compound

| Parameter | Range for Optimization | Rationale |

| Temperature | -20 °C to 100 °C | To control reaction rate and selectivity |

| Residence Time | 1 to 30 minutes | To ensure complete conversion |

| Stoichiometry | 1.0 to 1.5 equivalents of reagents | To maximize yield and minimize side products |

| Solvent | Various green solvents | To assess environmental impact and solubility |

Design of New Ligands and Catalysts for Asymmetric Transformations

The development of asymmetric transformations is crucial for accessing enantiomerically pure compounds. For this compound, which is chiral, the design of new ligands and catalysts for its asymmetric synthesis or for the asymmetric transformation of its racemic form is a significant research frontier.

In the context of its synthesis, new chiral catalysts could be developed for the enantioselective bromination or etherification of a cyclohexene precursor. This could involve the use of chiral Lewis acids or organocatalysts that can control the facial selectivity of the addition reaction.

For the transformation of a racemic mixture of this compound, kinetic resolution using a chiral catalyst is a viable strategy. For example, a chiral catalyst could selectively react with one enantiomer in a cross-coupling reaction, leaving the other enantiomer unreacted and thus enriched.

The design of new chiral ligands is at the heart of asymmetric catalysis. Ligands based on privileged chiral scaffolds, such as BINOL or BOX, could be modified to create a suitable chiral environment around a metal center, enabling high levels of enantioselectivity in reactions involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.